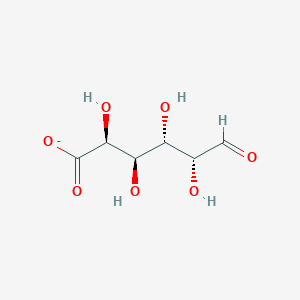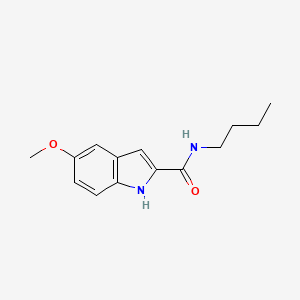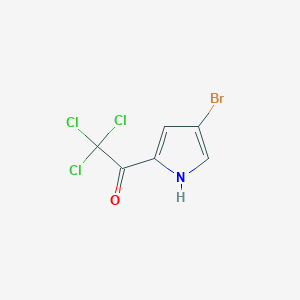![molecular formula C18H14N2O3S B1223893 8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)
8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione is a member of benzothiazoles.
Aplicaciones Científicas De Investigación
Antibacterial Activity
8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione and its derivatives have been extensively researched for their antibacterial properties. For instance, a study by Vartale et al. (2008) synthesized derivatives of this compound and tested them for antibacterial activity, revealing significant potential in this area (Vartale et al., 2008). Similarly, another study by Badne et al. (2011) explored the antimicrobial activity of novel synthesized derivatives, further confirming its utility in combating bacterial infections (Badne et al., 2011).
Receptor Affinity
Research has also been conducted on the compound's affinity for certain receptors. Romeo et al. (1993) designed derivatives of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene, closely related to the compound , as ligands for α1-adrenoceptor and 5HT1A-receptor. These compounds showed significant affinities, suggesting potential in receptor-targeted therapies (Romeo et al., 1993).
Antimicrobial and Pharmacological Activities
Further studies have demonstrated the antimicrobial and pharmacological potential of this compound. A study by Sharma et al. (2010) synthesized 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones and evaluated their antimicrobial activity against various bacterial species, suggesting a broad application in antimicrobial treatments (Sharma et al., 2010).
Synthesis and Biological Activity
The synthesis and potential biological activity of 2-substituted derivatives of this compound have also been a subject of study, as shown by Chaitanya et al. (2010), who synthesized a variety of derivatives and evaluated them for antibacterial, antifungal, and anti-inflammatory activities (Chaitanya et al., 2010).
Novel Synthesis Methods
Innovative synthesis methods have been developed to create derivatives of this compound with potential biological activities. For example, Zangouei et al. (2017) described a one-pot, multi-component reaction for synthesizing furo[2′,3′:4,5]pyrimido[2,1-b][1,3]benzothiazole derivatives, highlighting efficient production methods for these compounds (Zangouei et al., 2017).
Analgesic and Anti-Inflammatory Properties
The compound has also been investigated for its analgesic and anti-inflammatory properties. Research by Russo et al. (1994) synthesized derivatives with novel ring systems, evaluating them for analgesic and anti-inflammatory activities, showing promising results in this domain (Russo et al., 1994).
Anticonvulsant Agents
Another area of research has been the exploration of this compound's derivatives as potential anticonvulsant agents. A study by Gineinah (2001) synthesized new derivatives and screened them for anticonvulsant activities, contributing to the development of new therapeutic options for seizure disorders (Gineinah, 2001).
Propiedades
Nombre del producto |
8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione |
|---|---|
Fórmula molecular |
C18H14N2O3S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-benzyl-8-methoxypyrimido[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C18H14N2O3S/c1-23-12-7-8-14-15(10-12)24-18-19-16(21)13(17(22)20(14)18)9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3 |
Clave InChI |
TZLQDAXJSITRIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N3C(=O)C(C(=O)N=C3S2)CC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[[1-Oxo-2-[(2-oxo-3-phenyl-1-benzopyran-7-yl)oxy]ethyl]amino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1223811.png)
![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)
![2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol](/img/structure/B1223816.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)


![2-[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223823.png)
![6-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1223825.png)
![2-[1-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]ethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1223826.png)
![N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide](/img/structure/B1223827.png)
![N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223828.png)
![N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B1223831.png)
![3-[[3-(4-Morpholinyl)-1,4-dioxo-2-naphthalenyl]amino]benzoic acid](/img/structure/B1223833.png)